molecular formula C17H27BN2O4 B7958908 Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7958908
M. Wt: 334.2 g/mol
InChI Key: QKNDPCUCCQYSKL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylamino group, an amino group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety attached to a benzoate core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoate Core: The benzoate core is synthesized through a Friedel-Crafts acylation reaction, where benzene is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Amino Groups: The amino groups are introduced through nitration followed by reduction. The nitro group is first introduced via nitration using nitric acid and sulfuric acid, and then reduced to an amino group using a reducing agent like tin and hydrochloric acid.

    Attachment of the Ethylamino Group: The ethylamino group is introduced through an alkylation reaction, where the amino group is reacted with an ethyl halide in the presence of a base such as sodium hydroxide.

    Incorporation of the Tetramethyl-1,3,2-dioxaborolan-2-yl Moiety: This step involves a Suzuki coupling reaction, where the boronic acid derivative is coupled with the halogenated benzoate core in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethylamino and amino groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid moiety allows for Suzuki coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is largely dependent on its interaction with specific molecular targets and pathways. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other similar compounds, such as:

    Phenylboronic Acid: Lacks the amino and ethylamino groups, making it less versatile in terms of chemical reactivity.

    Ethyl 4-amino-3-(ethylamino)benzoate: Lacks the boronic acid moiety, limiting its applications in coupling reactions.

    Tetramethyl-1,3,2-dioxaborolan-2-yl derivatives: May have different substituents on the benzoate core, affecting their reactivity and applications.

Properties

IUPAC Name

ethyl 3-amino-4-(ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-7-20-14-12(18-23-16(3,4)17(5,6)24-18)9-11(10-13(14)19)15(21)22-8-2/h9-10,20H,7-8,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNDPCUCCQYSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2NCC)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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